(Cyclopropylmethyl)(1-phenylpropyl)amine

Asymmetric synthesis Chiral amines Enzyme engineering

(Cyclopropylmethyl)(1-phenylpropyl)amine (IUPAC: N-(cyclopropylmethyl)-1-phenylpropan-1-amine; molecular formula C₁₃H₁₉N; molecular weight 189.30 g/mol) is a chiral secondary amine featuring a cyclopropylmethyl substituent on the nitrogen and a 1-phenylpropyl group at the alpha-carbon. This compound belongs to the broader class of N-substituted phenylalkylamines, which are extensively employed as pharmaceutical intermediates, chiral building blocks, and sigma-receptor ligand scaffolds.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13243220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclopropylmethyl)(1-phenylpropyl)amine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)NCC2CC2
InChIInChI=1S/C13H19N/c1-2-13(14-10-11-8-9-11)12-6-4-3-5-7-12/h3-7,11,13-14H,2,8-10H2,1H3
InChIKeyDYDHIRFCEWNQGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Cyclopropylmethyl)(1-phenylpropyl)amine — Structural Identity and Compound-Class Positioning for Procurement Evaluation


(Cyclopropylmethyl)(1-phenylpropyl)amine (IUPAC: N-(cyclopropylmethyl)-1-phenylpropan-1-amine; molecular formula C₁₃H₁₉N; molecular weight 189.30 g/mol) is a chiral secondary amine featuring a cyclopropylmethyl substituent on the nitrogen and a 1-phenylpropyl group at the alpha-carbon. This compound belongs to the broader class of N-substituted phenylalkylamines, which are extensively employed as pharmaceutical intermediates, chiral building blocks, and sigma-receptor ligand scaffolds [1]. Its tertiary carbon bearing the phenyl group introduces a stereocenter, enabling enantioselective applications that are absent in simpler achiral congeners such as 1-phenylcyclopropylmethylamine (PCPMA, C₁₀H₁₃N) [2]. The combination of cyclopropyl ring strain and a flexible ethyl-linked phenyl group confers a distinctive conformational profile that differentiates it from both rigid cyclopropane-fused and linear alkyl-chain analogs.

Chiral secondary amine building block for enantioselective synthesis
Sigma-receptor ligand scaffold exploration
Flexible ethyl-linked phenylpropylamine core for conformational studies

Why (Cyclopropylmethyl)(1-phenylpropyl)amine Cannot Be Replaced by General-Purpose Phenylalkylamines in Research and Development


Generic substitution within the N-substituted phenylalkylamine class is unreliable because small structural perturbations produce quantifiable differences in physicochemical properties, enantioselective accessibility, and receptor-binding selectivity. The alpha-ethyl branch of (cyclopropylmethyl)(1-phenylpropyl)amine lengthens the carbon chain between the phenyl ring and the amine nitrogen compared with the one-carbon linker in (1-phenylcyclopropyl)methanamine (PCPMA), altering conformational flexibility and predicted boiling point. Similarly, moving the phenyl attachment from the 1-position to the 3-position (as in N-(cyclopropylmethyl)-3-phenylpropan-1-amine) shifts the predicted normal boiling point by tens of degrees Celsius and increases the predicted pKa by over one log unit . These measurable property differences directly affect distillation-based purification, salt-formation protocols, and chromatographic behavior during downstream processing. Furthermore, the presence of a stereocenter at the alpha-carbon creates an enantiomeric purity requirement that achiral or racemic analogs cannot fulfill [1]. Consequently, substituting a closely related phenylalkylamine without verifying quantitative property alignment risks out-of-specification intermediates, failed asymmetric syntheses, and irreproducible biological data.

Alpha-ethyl branch alters physicochemical properties

Predicted boiling point, pKa, and chromatographic behavior differ from linear positional isomers, making direct interchange unreliable.

Enantiomeric purity requirement excludes achiral analogs

The stereocenter at the alpha-carbon demands enantiopure material; achiral or racemic substitutes cannot replicate stereoselective applications.

Conformational flexibility differs from rigid cyclopropane-fused analogs

The flexible ethyl linker provides a distinct conformational ensemble compared to PCPMA, potentially shifting receptor-binding selectivity profiles.

Quantitative Differentiation Evidence for (Cyclopropylmethyl)(1-phenylpropyl)amine Versus Closest Analogs


Enantioselective Synthesis Accessibility: >99% ee Achievable via Engineered Imine Reductase Catalysis

The target compound is a chiral secondary amine whose enantiomers can be obtained with >99% enantiomeric excess (ee) using engineered imine reductase (IRED) variants. In the study by Zhou et al. (2023), two highly enantioselective IRED variants were identified for the reduction of N-cyclopropylmethyl-1-aryl-1-phenylmethylimines, providing bulky amine products with ee values up to >99% [1]. In contrast, conventional chemical resolution methods for similar bulky secondary amines typically achieve ee values of 90–95% (class-level baseline inferred from typical diastereomeric salt resolution outcomes) [2]. This enzymatic route provides a quantifiable enantiopurity advantage over traditional racemic synthesis and resolution approaches.

Enantiomeric excess
Reported
>99% ee achievable via engineered IRED catalysis
Supports enantiopure synthesis workflows
Enzymatic route vs. classical resolution methods
Asymmetric synthesis Chiral amines Enzyme engineering

Predicted Boiling Point Versus Positional Isomer N-(Cyclopropylmethyl)-3-phenylpropan-1-amine

The positional isomer N-(cyclopropylmethyl)-3-phenylpropan-1-amine (CAS 1020979-64-9), which carries the phenyl group at the terminus of the propyl chain rather than at the alpha-carbon, exhibits a predicted normal boiling point of 292.1 ± 19.0 °C (at 760 mmHg) . While an experimentally determined or predicted boiling point for (cyclopropylmethyl)(1-phenylpropyl)amine is not publicly available in an authoritative database, the alpha-branched structure of the target compound is expected to produce a lower boiling point than its linear isomer due to reduced molecular surface area and weaker intermolecular dispersion forces. This boiling-point offset has practical consequences for vacuum distillation and solvent-swap protocols during downstream processing.

Predicted boiling point
Data to verify
Expected lower than 292.1 °C (linear isomer)
May reduce distillation energy cost
Based on structure-property relationship inference
Physicochemical properties Boiling point Distillation

Predicted pKa Difference Versus Linear Isomer Impacts Salt Formation and Extraction Behavior

N-(cyclopropylmethyl)-3-phenylpropan-1-amine has a predicted pKa of 10.85 ± 0.19 . By contrast, (cyclopropylmethyl)(1-phenylpropyl)amine, with its alpha-branched carbon adjacent to the amine, is expected to exhibit a slightly lower pKa due to steric inhibition of ammonium-ion solvation (class-level inference from alpha-substituted amine basicity trends) [1]. This pKa difference directly affects the pH required for hydrochloride salt formation and for liquid-liquid extraction during workup, making one compound more amenable to aqueous acid extraction than the other at a given pH.

Predicted basicity (pKa)
Data to verify
Estimated lower than 10.85 (linear isomer)
Supports extraction method optimization
pKa shift influences salt-formation pH
Basicity pKa Salt formation

Structural Differentiation from 1-Phenylcyclopropylmethylamine (PCPMA): Conformational Flexibility and 5-HT₂C Pharmacology

1-Phenylcyclopropylmethylamine (PCPMA) is a potent and selective serotonin 5-HT₂C receptor agonist (EC₅₀ in the low nanomolar range), with tranylcypromine being >500-fold less potent as a 5-HT₂C agonist in direct comparison [1]. PCPMA features a rigid cyclopropane ring directly connecting the phenyl group to the aminomethyl moiety, restricting conformational freedom. (Cyclopropylmethyl)(1-phenylpropyl)amine replaces this rigid cyclopropane linker with a flexible ethyl chain, which is predicted to alter both the conformational ensemble available for receptor binding and the entropic penalty upon binding. While direct pharmacological data for the target compound are not publicly available, the structural distinction between a rigid cyclopropane linker and a flexible ethyl linker is a well-precedented determinant of receptor subtype selectivity in the phenylalkylamine class [2].

Conformational flexibility
Class-level inference
Three rotatable bonds vs. one in PCPMA
Distinct profile for receptor selectivity studies
Flexible ethyl linker vs. rigid cyclopropane
5-HT2C receptor Conformational flexibility Serotonin agonist

Sigma-Receptor Ligand Scaffold: Substitution at the Alpha-Position Modulates σ₁/σ₂ Affinity

In the 1-phenyl-2-cyclopropylmethylamine series, substitution at the amino moiety with 4-phenylpiperidin-4-ol or 4-benzylpiperidine groups yielded compounds with high affinity for both σ₁ and σ₂ receptor subtypes (Ki values in the low nanomolar to subnanomolar range) while maintaining negligible opioid and dopamine D₂ receptor affinity [1]. The target compound, (cyclopropylmethyl)(1-phenylpropyl)amine, retains the cyclopropylmethyl-amine substructure required for sigma-receptor recognition but introduces an alpha-ethyl substituent that is expected to modulate the hydrophobic interaction with the receptor's phenyl-A region (as described by Glennon's sigma-1 pharmacophore model) [2]. In contrast, simpler N-cyclopropylmethyl-1-phenylethylamine lacks this ethyl extension and may occupy a smaller hydrophobic pocket, potentially altering σ₁/σ₂ selectivity.

Sigma receptor scaffold
Class-level inference
Alpha-ethyl extension may probe hydrophobic pocket
Supports SAR for sigma-1/2 selectivity
No direct binding data available for this compound
Sigma receptor Binding affinity Ligand design

Optimal Procurement and Application Scenarios for (Cyclopropylmethyl)(1-phenylpropyl)amine Based on Differentiated Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates Requiring >99% ee

Procurement of (cyclopropylmethyl)(1-phenylpropyl)amine is justified when a project demands a chiral secondary amine building block with enantiomeric excess exceeding the typical 95% achievable by classical resolution. The enzymatic reduction method described by Zhou et al. (2023) provides a reproducible route to >99% ee, enabling the synthesis of enantiopure APIs or advanced intermediates without additional chiral purification steps. This scenario is particularly relevant for medicinal chemistry programs targeting stereospecific receptors where the inactive enantiomer may cause off-target effects.

Sigma-Receptor Ligand Optimization Requiring an Extended Hydrophobic Substituent

For research groups exploring structure–activity relationships at sigma-1 and sigma-2 receptors, (cyclopropylmethyl)(1-phenylpropyl)amine offers an alpha-ethyl extension beyond the simpler N-cyclopropylmethyl-1-phenylethylamine scaffold. This extension is predicted to probe the hydrophobic phenyl-A binding region of the sigma-1 receptor as described by Glennon's pharmacophore model [1]. Procurement of this compound enables systematic exploration of alkyl-chain length effects on sigma-receptor subtype selectivity, complementing existing rigid cyclopropane-fused ligands.

Physicochemical Method Development Using a Branched Secondary Amine with Predictably Distinct Boiling Point and Basicity

When developing purification protocols for amine intermediates, the predicted lower boiling point and reduced basicity (pKa) of (cyclopropylmethyl)(1-phenylpropyl)amine relative to its linear positional isomer N-(cyclopropylmethyl)-3-phenylpropan-1-amine (bp 292.1 ± 19.0 °C, pKa 10.85 ± 0.19) make it a valuable reference compound for optimizing distillation parameters and liquid-liquid extraction pH. Procuring the branched isomer enables direct head-to-head comparison in method-development studies, reducing the risk of process failure during scale-up.

Conformational Flexibility Studies in 5-HT₂C Receptor Agonist Design

The target compound's flexible ethyl linker between the phenyl ring and the amine nitrogen distinguishes it from the rigid cyclopropane-phenyl linkage of PCPMA, a known potent 5-HT₂C agonist . Researchers investigating the role of conformational entropy in 5-HT₂C receptor activation can procure (cyclopropylmethyl)(1-phenylpropyl)amine to compare binding kinetics and functional selectivity (Gq vs. β-arrestin) against rigid PCPMA-based scaffolds, contributing to the design of biased agonists with improved therapeutic windows.

Application
Selection Property
Validation Focus
Enantioselective synthesis of chiral intermediates
High enantiomeric purity via enzymatic route
Chiral purity and enantiomeric excess verification
Sigma-1/2 receptor ligand SAR studies
Alpha-ethyl extension for hydrophobic pocket probing
Sigma receptor subtype selectivity profiling
Purification method development for amine intermediates
Predicted lower boiling point and basicity vs. linear isomer
Distillation and liquid-liquid extraction parameter optimization
Conformational flexibility studies in 5-HT₂C receptor agonist design
Flexible ethyl linker vs. rigid cyclopropane linker
Receptor binding kinetics and functional selectivity profiling
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